molecular formula C11H24O2Si B3103640 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde CAS No. 144681-67-4

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde

Cat. No.: B3103640
CAS No.: 144681-67-4
M. Wt: 216.39 g/mol
InChI Key: PLPBSUJOMPJZJF-UHFFFAOYSA-N
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Description

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde (CAS 144681-67-4) is a silyl-protected aldehyde derivative characterized by a tert -butyldimethylsilyl (TBS) ether group and a propionaldehyde backbone featuring 2,2-dimethyl substituents that introduce significant steric hindrance . Its molecular formula is C₁₁H₂₄O₂Si with a molecular weight of 216.39 g/mol . The TBS protecting group is valued for its stability under basic conditions, shielding the hydroxyl functionality during multi-step synthetic sequences, while the aldehyde group serves as a versatile handle for further chemical transformation . This compound is primarily employed as a key synthetic intermediate in organic synthesis, finding specific utility in advanced methodologies such as catalytic cyclocarbonylation reactions and cross-coupling processes . The mechanism of action involves the formation of a stable silyl ether, protecting the molecule's hydroxyl group throughout complex reaction schemes, with the option for selective deprotection at a later stage . Researchers leverage this building block in the synthesis of complex molecules for applications in medicinal chemistry and the development of specialty chemicals and materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-9-11(4,5)8-12/h8H,9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPBSUJOMPJZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144681-67-4
Record name 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanal
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, in an organic solvent like methylene chloride . The protected intermediate is then subjected to further reactions to introduce the propionaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection and functionalization strategies as in laboratory-scale preparations. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionic acid.

    Reduction: 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde involves its ability to protect hydroxyl groups through the formation of stable silyl ethers. This protection is crucial in multi-step organic syntheses where selective deprotection is required at later stages. The tert-butyldimethylsilyl group provides steric hindrance, enhancing the stability of the protected intermediate .

Comparison with Similar Compounds

Key Observations:

Steric Effects : The 2,2-dimethyl groups in the target compound increase steric hindrance compared to 3-(tert-Butyldimethylsilanyloxy)propionaldehyde , which lacks these substituents. This hindrance may reduce nucleophilic addition rates at the aldehyde group .

Electronic Environment : The TBS group stabilizes the adjacent hydroxyl group, contrasting with Floralzone , where an aromatic p-ethylphenyl group introduces electron-withdrawing effects, altering reactivity .

Synthetic Utility : Cyclic analogs like 2.4b achieve higher yields (80%) in titanium-catalyzed reactions due to their rigid frameworks, whereas linear TBS-protected aldehydes (e.g., 3f ) are tailored for asymmetric synthesis .

Spectral Data Comparison

  • ¹H NMR : The aldehyde proton in the target compound resonates at δ 9.47 ppm , consistent with analogous silylated aldehydes (e.g., 2.4b ). TBS methyl protons appear at δ 0.05–0.09 ppm , confirming the presence of the protective group .
  • ¹³C NMR : The aldehyde carbon (δ ~207 ppm) and quaternary carbons in the TBS group (δ ~18–26 ppm) align with silyl ether derivatives .

Stability and Reactivity

  • Acid/Base Stability : The TBS group resists hydrolysis under basic conditions but is cleaved by fluoride ions (e.g., TBAF), unlike Floralzone , which lacks such protection .
  • Thermal Stability : Cyclic derivatives (e.g., 2.4b ) exhibit enhanced thermal stability due to their rigid structures, whereas linear analogs may require lower reaction temperatures .

Biological Activity

3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde, a silane-based compound, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, dimethylsiloxy moiety, and a propionaldehyde functional group. Its molecular formula is C12H20OSiC_{12}H_{20}OSi with a molecular weight of approximately 220.37 g/mol. The structural formula can be represented as:

\text{C}_{12}\text{H}_{20}\text{OSi}=\text{ CH}_3)_2\text{C OH C CH}_3)_2)\text{O Si CH}_3)_2\text{C CH}_3)_3}
PropertyValue
Molecular Weight220.37 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents
DensityNot available

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

A comparative study using the thiobarbituric acid reactive substances (TBARS) assay showed that several silane derivatives demonstrated potent inhibition of lipid peroxidation in rat hepatocyte membranes. The IC50 values for these compounds were collated, indicating their relative effectiveness as antioxidants.

Table 2: Antioxidant Potency of Related Compounds

CompoundIC50 (µM)
This compoundTBD
Compound A24
Compound B32
Compound C41

Vasodilatory Effects

In addition to antioxidant activity, some derivatives have shown vasodilatory effects in precontracted rat aortic strips. This property is crucial for developing treatments for cardiovascular diseases.

Case Study: Vasodilatory Activity Assessment

In a controlled experiment, the vasodilatory effects of the compound were assessed using phenylephrine-precontracted rat aortic strips. Results indicated that the compound significantly reduced vascular tension compared to controls.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in oxidative stress and vascular function. The presence of the silane group could enhance its interaction with cellular membranes, facilitating its antioxidant properties.

Proposed Mechanism

  • Interaction with Cell Membranes : The silane moiety may enhance membrane permeability.
  • Radical Scavenging : The compound may donate electrons to neutralize free radicals.
  • Vascular Relaxation : Activation of endothelial nitric oxide synthase (eNOS) leading to increased nitric oxide production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde
Reactant of Route 2
3-(Tert-butyl-dimethyl-silanyloxy)-2,2-dimethyl-propionaldehyde

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